molecular formula C11H15N7O4 B10844733 5''-Deoxy-5''-ureidoadenosine

5''-Deoxy-5''-ureidoadenosine

Cat. No.: B10844733
M. Wt: 309.28 g/mol
InChI Key: MRVWQDQRJFAPMW-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Deoxy-5’-ureidoadenosine is a synthetic nucleoside analog designed and synthesized as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAH). This compound features a 5’-ureido group, which acts as a multiple hydrogen bonding donor, enhancing its binding affinity with the active site residues of SAH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-deoxy-5’-ureidoadenosine involves multiple steps. The key step is the introduction of the 5’-ureido group. The synthetic route typically starts with the protection of the hydroxyl groups of adenosine, followed by the selective deprotection and subsequent introduction of the ureido group at the 5’ position. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like isocyanates for the ureido group introduction .

Industrial Production Methods

While specific industrial production methods for 5’-deoxy-5’-ureidoadenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-ureidoadenosine primarily undergoes substitution reactions due to the presence of the ureido group. It can also participate in hydrogen bonding interactions, which are crucial for its biological activity .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of 5’-deoxy-5’-ureidoadenosine include isocyanates for ureido group introduction, silyl ethers for protection, and various solvents like dichloromethane and acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major product formed from the synthesis of 5’-deoxy-5’-ureidoadenosine is the compound itself, with the ureido group successfully introduced at the 5’ position. Other potential products include various protected intermediates and by-products from side reactions .

Scientific Research Applications

5’-Deoxy-5’-ureidoadenosine has several scientific research applications:

Mechanism of Action

5’-Deoxy-5’-ureidoadenosine exerts its effects by inhibiting S-adenosylhomocysteine hydrolase. The 5’-ureido group acts as a multiple hydrogen bonding donor, allowing the compound to bind effectively to the active site residues of the enzyme. This binding inhibits the enzyme’s activity, leading to an accumulation of S-adenosylhomocysteine, which in turn affects methylation processes and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxy-5’-ureidoadenosine is unique due to its 5’-ureido group, which provides multiple hydrogen bonding interactions. This feature enhances its binding affinity and specificity for S-adenosylhomocysteine hydrolase, making it a potent inhibitor compared to other nucleoside analogs .

Properties

Molecular Formula

C11H15N7O4

Molecular Weight

309.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylurea

InChI

InChI=1S/C11H15N7O4/c12-8-5-9(16-2-15-8)18(3-17-5)10-7(20)6(19)4(22-10)1-14-11(13)21/h2-4,6-7,10,19-20H,1H2,(H2,12,15,16)(H3,13,14,21)/t4-,6-,7-,10-/m1/s1

InChI Key

MRVWQDQRJFAPMW-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CNC(=O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CNC(=O)N)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.